Iodoethane

Catalog No.
S564965
CAS No.
75-03-6
M.F
C2H5I
CH3CH2I
C2H6I-
M. Wt
156.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoethane

CAS Number

75-03-6

Product Name

Iodoethane

IUPAC Name

iodoethane

Molecular Formula

C2H5I
CH3CH2I
C2H6I-

Molecular Weight

156.97 g/mol

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3

InChI Key

HVTICUPFWKNHNG-UHFFFAOYSA-N

SMILES

CCI

solubility

0.03 M
Solubility in water, g/100ml at 20 °C: 0.4

Synonyms

1-Iodoethane; Ethyl Iodide; Hydriodic Ether; NSC 8825;

Canonical SMILES

CC.[I-]

The exact mass of the compound Iodoethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 msolubility in water, g/100ml at 20 °c: 0.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. It belongs to the ontological category of iodoalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodoethane, commonly known as ethyl iodide, is a high-density (1.94 g/mL) primary alkylating agent and organometallic precursor. Characterized by a weak carbon-iodine bond and the strong leaving-group ability of the iodide ion, it drives bimolecular nucleophilic substitution (SN2) reactions and metal insertion processes. Unlike lighter ethyl halides, iodoethane is a liquid at standard temperature and pressure with a boiling point of 72 °C, making it a critical reagent for laboratory-scale synthesis and industrial manufacturing where precise volumetric dosing and mild reaction conditions are required [1].

Attempting to substitute iodoethane with in-class alternatives like bromoethane or chloroethane introduces specific kinetic and process engineering penalties. Chloroethane (boiling point 12 °C) is a gas at room temperature, mandating pressurized reactors and specialized gas-handling infrastructure. Bromoethane (boiling point 38 °C) is volatile at standard ambient temperatures, leading to evaporative losses and concentration variability during liquid transfers. Furthermore, the stronger carbon-bromine and carbon-chlorine bonds reduce SN2 reaction rates compared to the iodide, often requiring extended reaction times that can degrade sensitive substrates or lead to incomplete conversions in sterically hindered synthetic pathways [1].

Quantified SN2 Reactivity in Complex C-H Alkylation

In synthetic protocols such as ligand-enabled meta-C-H alkylation, the choice of halogen determines yield and throughput. Quantitative comparisons demonstrate that iodoethane achieves a 91% isolated yield within 16 hours under standard catalytic conditions. In contrast, substituting with bromoethane results in a kinetic bottleneck, yielding only 40% of the desired product even after extending the reaction time to 48 hours[1]. This disparity highlights the utility of the iodide leaving group for sterically demanding ethylations.

Evidence DimensionAlkylation yield and reaction time
Target Compound Data91% yield in 16 hours
Comparator Or BaselineBromoethane (40% yield in 48 hours)
Quantified Difference2.27x higher yield achieved in one-third of the reaction time
ConditionsLigand-enabled meta-C-H alkylation (1 mmol scale, Pd-catalyzed, 75 °C)

Procuring iodoethane for complex alkylations maximizes throughput and prevents the degradation of valuable intermediates caused by prolonged heating.

Thermal Properties and Liquid-Phase Processability

The thermal profile of an alkylating agent dictates the required engineering controls for handling. Iodoethane features a boiling point of 72 °C, allowing it to be measured and transferred as a stable liquid under ambient conditions [1]. In contrast, bromoethane boils at 38 °C, making it susceptible to evaporative loss at room temperature, while chloroethane boils at 12 °C, requiring pressurized cylinders [2]. The 34 °C higher boiling point of iodoethane over bromoethane directly translates to lower fugitive emissions and higher dosing accuracy in standard batch reactors.

Evidence DimensionBoiling point and ambient state
Target Compound Data72 °C (Stable liquid at 25 °C)
Comparator Or BaselineBromoethane (38 °C) and Chloroethane (12 °C)
Quantified Difference+34 °C boiling point margin over the bromide analog
ConditionsStandard atmospheric pressure (1 atm)

Eliminates the capital expense of pressurized reactors and cryogenic cooling systems required for lighter ethyl halides, simplifying scale-up.

Precursor Suitability for Organometallic Reagent Initiation

The synthesis of ethylmagnesium halides (Grignard reagents) relies on the oxidative addition of the metal into the carbon-halogen bond. The carbon-iodine bond in iodoethane is weaker and more polarizable than the carbon-bromine or carbon-chlorine bonds, facilitating rapid initiation of the metal surface[1]. This intrinsic reactivity minimizes the 'induction period' observed with bromides or chlorides, where unreacted halide can accumulate before an exothermic reaction begins [2]. Consequently, iodoethane is utilized for generating organometallic nucleophiles efficiently.

Evidence DimensionInitiation reliability in metal insertion
Target Compound DataRapid, reliable initiation due to weak C-I bond
Comparator Or BaselineBromoethane / Chloroethane (Prone to delayed initiation / induction periods)
Quantified DifferenceSubstantially lower activation barrier for oxidative addition
ConditionsAnhydrous ether or THF, reaction with Mg or Zn metal

Ensures predictable and immediate initiation of highly exothermic organometallic syntheses, reducing the risk of thermal runaway at scale.

Active Pharmaceutical Ingredient (API) N- and O-Ethylation

Iodoethane is utilized for the ethylation of sterically hindered or thermally sensitive pharmaceutical intermediates. Its SN2 reactivity allows for complete conversion at lower temperatures and shorter reaction times compared to bromoethane, minimizing byproduct formation and maximizing the yield of the target API [1].

Scalable Grignard Reagent Manufacturing

In both laboratory and industrial settings, iodoethane is procured for the synthesis of ethylmagnesium iodide. The weak C-I bond ensures rapid initiation of the magnesium metal without the need for chemical initiators or the risk of dangerous induction periods associated with lighter alkyl halides [2].

Transition-Metal Catalyzed C-H Functionalization

For synthetic methodologies such as palladium-catalyzed directed meta-C-H alkylation, iodoethane is required to achieve viable yields. As demonstrated in comparative studies, substituting with bromides leads to unacceptably low conversions (e.g., 40% over 48 hours vs 91% over 16 hours), making iodoethane indispensable for these carbon-carbon bond-forming workflows [1].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO LIGHT.

XLogP3

2.1

Boiling Point

72.5 °C
72 °C

Flash Point

61 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.4 (calculated)

Density

Relative density (water = 1): 1.936

LogP

2.0 (LogP)
2.0

Melting Point

-111.1 °C
-108 °C

UNII

59PO05D39L

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.22%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (98.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (86.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (84.3%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (90.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

135.74 mmHg
Vapor pressure, kPa at 18 °C: 13.3

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

75-03-6

Wikipedia

Ethyl_iodide

General Manufacturing Information

Plastic material and resin manufacturing
Ethane, iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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